molecular formula C13H17N3O4 B099126 Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate CAS No. 16154-60-2

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B099126
CAS No.: 16154-60-2
M. Wt: 279.29 g/mol
InChI Key: DRMNLUNMWNYMQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate (CAS 16154-60-2) is a chemical compound offered as an important raw material and intermediate for research and development . It has a molecular formula of C13H17N3O4 and a molecular weight of 279.29 g/mol . The compound is a solid with a melting point of 114-116 °C . Its structural features, including the piperazine ring and nitrophenyl group, make it a valuable building block in organic synthesis, particularly for the preparation of more complex molecules in medicinal chemistry and material science. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions. Please refer to the relevant Material Safety Data Sheet (MSDS) for comprehensive safety information before use.

Properties

IUPAC Name

ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-2-20-13(17)15-9-7-14(8-10-15)11-3-5-12(6-4-11)16(18)19/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMNLUNMWNYMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387897
Record name Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16154-60-2
Record name Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure:

  • Piperazine (10 mmol), 1-chloro-4-nitrobenzene (10 mmol), and potassium carbonate (20 mmol) are stirred in acetonitrile at 60°C for 12 hours.

  • Ethyl chloroformate (12 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.

Purification via silica gel chromatography (methanol/dichloromethane) yields the product in 65–72% yield. The method’s efficiency depends on strict stoichiometry to minimize di-substitution.

Critical Parameters :

  • Solvent polarity : Acetonitrile outperforms DMF or THF in suppressing byproducts.

  • Temperature gradient : Progressive warming prevents exothermic side reactions during chloroformate addition.

Reductive Amination Pathways

A less common but scalable approach involves reductive amination of 4-nitroaniline with bis(2-chloroethyl)amine, followed by carboxylation.

Piperazine Ring Formation

4-Nitroaniline reacts with bis(2-chloroethyl)amine hydrochloride in aqueous NaOH (50–60°C, 6 hours) to form 1-(4-nitrophenyl)piperazine. Liquid chromatography monitoring shows 85–92% conversion, though isolation yields are lower (50–60%) due to solubility challenges.

Ethoxycarbonylation

The free amine is treated with ethyl chloroformate in dichloromethane/TEA (0°C to rt, 4 hours), achieving 80–88% yield after recrystallization from ethanol.

Comparative Analysis of Synthetic Methods

Method Yield Purity (HPLC) Scalability Key Limitations
SNAr with Boc Protection60–75%>95%ModerateRequires toxic solvents (DMSO)
One-Pot Alkylation65–72%90–93%HighDi-substitution byproducts (5–8%)
Reductive Amination50–60%85–88%LowPoor aqueous solubility of intermediates

Emerging Techniques :

  • Flow Chemistry : Continuous-flow systems reduce reaction times from hours to minutes while improving safety profiles for nitro-containing intermediates.

  • Microwave Assistance : Cyclization and carboxylation steps achieve 20–30% faster kinetics under microwave irradiation (150°C, 200W).

Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (CDCl3, 400 MHz): δ 8.15 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.58–3.52 (m, 4H, piperazine-H), 2.93–2.87 (m, 4H, piperazine-H), 1.31 (t, J = 7.1 Hz, 3H, OCH2CH3).

  • 13C NMR (CDCl3, 101 MHz): δ 162.4 (C=O), 154.1, 146.8, 125.5, 115.3 (Ar-C), 61.8 (OCH2CH3), 52.4, 45.7 (piperazine-C), 14.2 (OCH2CH3).

Purity Optimization

Recrystallization from ethyl acetate/hexane (1:3) enhances purity to >99% for pharmaceutical applications. Residual solvents (DMSO, acetonitrile) are controlled to <300 ppm via rotary evaporation under high vacuum.

Industrial-Scale Considerations

Cost Analysis :

  • SNAr Route : Higher reagent costs (Boc-protected piperazine: $120–150/g) limit commercial viability.

  • One-Pot Method : Economically favorable (piperazine: $20–30/g), but requires stringent quality control to meet regulatory standards.

Environmental Impact :

  • DMSO and acetonitrile waste streams necessitate solvent recovery systems.

  • Microwave and flow technologies reduce E-factor by 40–60% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe to study the interactions of piperazine derivatives with biological targets.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can interact with enzymes and receptors, leading to changes in their activity. The piperazine ring can also interact with various biological macromolecules, affecting their function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Piperazine derivatives are highly tunable, with modifications at the 1- and 4-positions dictating physicochemical and biological properties. Below is a comparative analysis of ENPC and key analogs:

Compound Name 1-Position Substituent 4-Position Substituent Key Features Reference
ENPC Ethyl ester 4-Nitrophenyl Electron-withdrawing nitro group; intermediate for amine synthesis
tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate tert-Butyl carbamate 4-Nitrophenyl Bulkier tert-butyl group enhances steric hindrance; stable crystalline form
4-Nitrophenyl 4-benzylpiperazine-1-carboxylate 4-Nitrophenyl ester Benzyl Aromatic benzyl group may enhance lipophilicity; lower yield (69%)
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine Benzhydryl 4-Nitrophenyl sulfonyl Sulfonyl group increases polarity; potential protease inhibition activity
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate Ethyl ester 4-Aminophenyl Reduced nitro group; amine enables conjugation or further derivatization

Key Observations :

  • Electronic Effects: Sulfonyl () and nitro (ENPC) groups decrease electron density on the piperazine ring, whereas methoxybenzyl () or aminophenyl () substituents increase it.
  • Synthetic Utility : ENPC and its tert-butyl analog () serve as intermediates, while sulfonamide derivatives () are explored for biological activity.

Key Observations :

  • ENPC and tert-butyl analogs achieve high yields (>90%) via nucleophilic substitution, while benzyl derivatives () show variable yields (20–69%), likely due to steric challenges.
  • Sulfonylation () and alkylation () routes require careful optimization to mitigate side reactions.

Physicochemical and Spectroscopic Properties

  • ENPC :
    • 1H NMR : Peaks for ethyl ester (δ ~4.1–4.3 ppm, quartet), aromatic protons (δ ~8.2–7.5 ppm), and piperazine protons (δ ~3.4–2.9 ppm) .
    • Crystallography : X-ray diffraction confirms planar nitro group and chair conformation of the piperazine ring .
  • tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate: 1H NMR: tert-butyl singlet at δ 1.35 ppm; piperazine protons at δ 3.36–3.46 ppm .

Biological Activity

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by a piperazine ring substituted with a nitrophenyl group and an ethyl carboxylate moiety. The synthesis typically involves the reaction of piperazine derivatives with nitrophenyl carboxylic acids under specific conditions.

Synthetic Route:

  • Starting Materials : Piperazine and 4-nitrobenzoic acid.
  • Reagents : Use of coupling agents like DCC (dicyclohexylcarbodiimide) in organic solvents.
  • Procedure : The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Receptor Modulation : The piperazine ring can interact with neurotransmitter receptors, potentially influencing synaptic transmission.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer or infections.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound showed activity against various bacterial strains, suggesting its potential as an antibiotic agent .

Anticancer Properties

Piperazine derivatives have been explored for their anticancer effects. This compound has been evaluated in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, it was found to significantly reduce the viability of breast cancer cells in a dose-dependent manner .

Neuropharmacological Effects

Studies have suggested that compounds with a piperazine structure can influence central nervous system activity. This compound may modulate neurotransmitter levels, particularly serotonin and dopamine, which could be beneficial in treating mood disorders .

Case Studies

  • Antimicrobial Efficacy : A comparative study on the antimicrobial effects of various piperazine derivatives found that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .
  • Cancer Cell Line Studies : In vitro tests revealed that this compound effectively inhibited the growth of MCF-7 (breast cancer) cells at concentrations as low as 10 µM, with IC50 values indicating potent activity .
  • Neuropharmacology : In behavioral assays on rodents, administration of this compound resulted in significant changes in locomotor activity, suggesting its potential as a therapeutic agent for anxiety-related disorders .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits MCF-7 cell proliferation
NeuropharmacologicalAlters locomotor activity in rodents

Q & A

Q. What are the common synthetic routes for Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution reactions. For example, tert-butyl analogs are prepared by reacting 1-(4-nitrophenyl)piperazine with tert-butyl chloroformate in the presence of a base like DIEA. Intermediates are characterized using FT-IR, 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS). X-ray diffraction is employed for crystallographic validation . For ethyl esters, similar methods apply, substituting tert-butyl with ethyl groups.

Q. How is the purity and stability of this compound assessed under laboratory conditions?

Purity is verified via HPLC (>98%) and melting point analysis. Stability studies involve storing the compound in inert atmospheres (N2_2) at -20°C, protected from light. Accelerated degradation tests under heat (40–60°C) and humidity (75% RH) are performed, with degradation products analyzed by LC-MS .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • 1H^1H-NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH3_3), δ 3.4–3.6 ppm (piperazine CH2_2), and δ 7.5–8.2 ppm (aromatic protons from the nitrophenyl group) .
  • 13C^{13}C-NMR : Signals for carbonyl (C=O, ~155 ppm) and nitro groups (~147 ppm) .
  • FT-IR : Stretching vibrations at 1680–1700 cm1^{-1} (C=O) and 1520 cm1^{-1} (NO2_2) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations optimize molecular geometry and compute frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, the nitrophenyl group lowers LUMO energy, enhancing electrophilicity. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, aiding in rational drug design .

Q. What strategies are effective in optimizing catalytic hydrogenation of the nitro group in this compound?

Pd/C (10% w/w) in methanol under H2_2 (1 atm) at 25°C reduces the nitro group to an amine with >90% yield. Kinetic studies show reaction completion in 3–6 hours, monitored by TLC or LC-MS. Catalyst recycling and solvent effects (e.g., EtOAc vs. MeOH) are critical for scalability .

Q. How does the piperazine-carboxylate moiety influence binding to biological targets?

The piperazine ring enhances solubility and acts as a hydrogen bond acceptor. Structural analogs show affinity for enzymes like NAMPT and PARP1. Docking studies (AutoDock Vina) reveal interactions with catalytic residues, validated by SPR (surface plasmon resonance) binding assays .

Q. What challenges arise in chromatographic purification, and how are they resolved?

Silica gel column chromatography (hexane:EtOAc = 8:1 to 1:2) separates nitrophenyl byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities. For scale-up, flash chromatography with automated fraction collectors improves reproducibility .

Methodological Guidance

4.1 Handling Air-Sensitive Intermediates
Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions. For nitro group reduction, degas solvents with N2_2 for 30 minutes prior to hydrogenation .

4.2 Resolving Spectral Contradictions
If NMR signals overlap (e.g., piperazine CH2_2), use 13C^{13}C-DEPT or 2D COSY to assign peaks. Conflicting MS data may require high-resolution (HRMS) validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.